Azoxybacilin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azoxybacilin is a chemical compound that has been extensively studied for its potential use as an antibiotic. This compound has shown promising results in scientific research and has been found to have a unique mechanism of action that makes it a potentially valuable addition to the arsenal of antibiotics currently available. In
Scientific Research Applications
Antifungal Properties and Mode of Action
- Antifungal Activity : Azoxybacilin, derived from Bacillus cereus, exhibits significant antifungal properties, particularly against mycelial fungi like Aspergillus and yeast such as Saccharomyces cerevisiae. It does not show antibacterial activity, indicating its specificity as an antifungal agent (Aoki et al., 1994).
- Mode of Action : It inhibits the incorporation of sulfate into yeast cells, specifically impacting the induction of enzymes for sulfate assimilation. Azoxybacilin interferes with the regulation of sulfite reductase activity by affecting the transcriptional activation of genes responsible for sulfate assimilation (Aoki et al., 1996).
Chemical Synthesis and Structural Relationships
- Synthesis and Derivatives : The chemical synthesis of azoxybacilin and its derivatives has been achieved, providing insights into its structure-activity relationships. Derivatives like Ro 09-1824 exhibit more potent antifungal activity and a broader spectrum compared to azoxybacilin itself (Ohwada et al., 1994).
Therapeutic Potential and Design
- Antifungal Target Identification : By exploring the effects of azoxybacilin on mutant strains of fungi, it has been identified that azoxybacilin targets the sulfate assimilation pathway. This discovery paves the way for designing derivatives that can overcome limitations like antagonism by methionine (Aoki et al., 1995).
- Labelled Synthesis : The creation of labelled azoxybacilin, such as (3H)-azoxybacilin, has been achieved, which could be valuable for further research and development in antifungal therapy (Huguenin & Shimma, 1996).
properties
CAS RN |
157998-96-4 |
---|---|
Product Name |
Azoxybacilin |
Molecular Formula |
C5H11N3O3 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-methylimino-oxidoazanium |
InChI |
InChI=1S/C5H11N3O3/c1-7-8(11)3-2-4(6)5(9)10/h4H,2-3,6H2,1H3,(H,9,10)/t4-/m0/s1 |
InChI Key |
KFZWEFIJHQUPCM-BYPYZUCNSA-N |
Isomeric SMILES |
CN=[N+](CC[C@@H](C(=O)O)N)[O-] |
SMILES |
CN=[N+](CCC(C(=O)O)N)[O-] |
Canonical SMILES |
CN=[N+](CCC(C(=O)O)N)[O-] |
synonyms |
Azoxybacilin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.